3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
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Overview
Description
3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione is a complex organic compound with a unique structure that includes a naphthalene moiety, a piperazine ring, and a tricyclic framework
Preparation Methods
The synthesis of 3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts like palladium on carbon.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced using reagents like alkyl halides.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines
Scientific Research Applications
3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene moiety and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and piperazine-containing molecules. Compared to these, 3-(2-{4-[2-hydroxy-3-(naphthalen-2-yloxy)propyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione stands out due to its unique tricyclic framework, which imparts distinct chemical and biological properties. Some similar compounds are:
- 2-(4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol
- 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone .
Properties
IUPAC Name |
2-[2-[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O4/c35-25(21-38-26-12-11-22-5-1-2-6-24(22)19-26)20-33-15-13-32(14-16-33)17-18-34-30(36)27-9-3-7-23-8-4-10-28(29(23)27)31(34)37/h1-12,19,25,35H,13-18,20-21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOPHIYNQOGISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC6=CC=CC=C6C=C5)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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